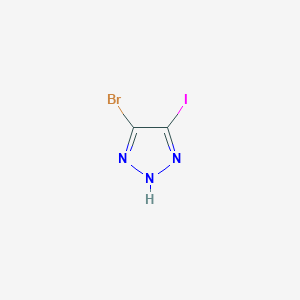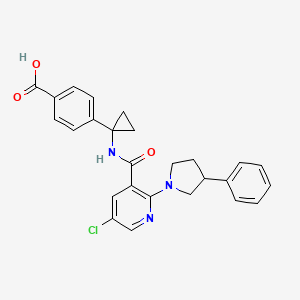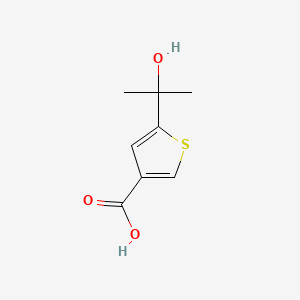![molecular formula C8H3BrIN3 B13926960 6-Bromo-8-iodoimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B13926960.png)
6-Bromo-8-iodoimidazo[1,2-a]pyridine-7-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-8-iodoimidazo[1,2-a]pyridine-7-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of bromine and iodine atoms at the 6th and 8th positions, respectively, and a cyano group at the 7th position. It has a molecular formula of C7H2BrIN2 and a molecular weight of 322.93 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-iodoimidazo[1,2-a]pyridine-7-carbonitrile typically involves the halogenation of imidazo[1,2-a]pyridine derivatives. One common method is the direct bromination and iodination of imidazo[1,2-a]pyridine using bromine and iodine reagents under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available imidazo[1,2-a]pyridine derivatives. The process includes halogenation, purification, and crystallization steps to obtain the final product with high purity. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve maximum yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-8-iodoimidazo[1,2-a]pyridine-7-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form biaryl and alkyne derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols, and electrophiles like alkyl halides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions include substituted imidazo[1,2-a]pyridine derivatives, oxidized or reduced forms of the compound, and coupled products with various functional groups .
Applications De Recherche Scientifique
6-Bromo-8-iodoimidazo[1,2-a]pyridine-7-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis and epilepsy
Mécanisme D'action
The mechanism of action of 6-Bromo-8-iodoimidazo[1,2-a]pyridine-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit certain enzymes involved in disease pathways, making it a potential candidate for drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-2-iodofuro[3,2-b]pyridine
- 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine
- 7-Bromoimidazo[1,2-a]pyridine
- 6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine
- 6-Chloro-3-iodoimidazo[1,2-a]pyridazine
Uniqueness
6-Bromo-8-iodoimidazo[1,2-a]pyridine-7-carbonitrile is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and properties compared to other similar compounds. The cyano group at the 7th position also adds to its uniqueness, making it a versatile intermediate for various chemical transformations and applications .
Propriétés
Formule moléculaire |
C8H3BrIN3 |
|---|---|
Poids moléculaire |
347.94 g/mol |
Nom IUPAC |
6-bromo-8-iodoimidazo[1,2-a]pyridine-7-carbonitrile |
InChI |
InChI=1S/C8H3BrIN3/c9-6-4-13-2-1-12-8(13)7(10)5(6)3-11/h1-2,4H |
Clé InChI |
TZKDHJFAADKRJT-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C=C(C(=C(C2=N1)I)C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-Bromo-6-nitrobenzo[d]thiazole](/img/structure/B13926934.png)



